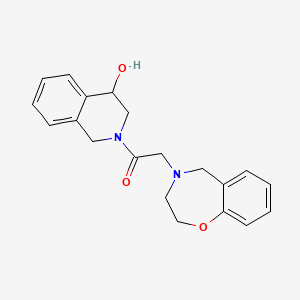![molecular formula C19H25N3O2 B5587109 N-(3-methylbutyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B5587109.png)
N-(3-methylbutyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds closely related to N-(3-methylbutyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide involves photochemical methods and reactions of anthranilamide with isocyanates. For instance, photochemical synthesis techniques have been employed to generate 12-oxo-6,12-dihydroazepino[2,1-b]quinazoline derivatives through photoinduced heterocyclization, where the role of water and solvent mixtures was found to be crucial in affecting yields (Budruev et al., 2021), (Budruev et al., 2021). Additionally, reactions of anthranilamide with isocyanates have been explored for synthesizing quinazolinone derivatives, demonstrating the versatility of these methods in generating complex heterocyclic compounds (Chern et al., 1988).
Molecular Structure Analysis
The molecular structure of compounds within this class often involves complex heterocyclic systems, where the arrangement of atoms and functional groups plays a critical role in their chemical behavior and interaction with biological targets. Studies on related compounds, such as dibenzoazepines and azocines, provide insights into the conformation and structural features that influence their chemical and biological activities (Acosta Quintero et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of N-(3-methylbutyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide and its analogs can be influenced by factors such as solvent effects, the presence of water, and specific reactants used in their synthesis. These compounds participate in a variety of chemical reactions, including photochemical processes and nucleophilic additions, highlighting their versatile reactivity profiles (Budruev et al., 2016).
Propiedades
IUPAC Name |
N-(3-methylbutyl)-12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-13(2)9-10-20-18(23)14-7-8-15-16(12-14)21-17-6-4-3-5-11-22(17)19(15)24/h7-8,12-13H,3-6,9-11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJDTIXMICRPJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1=CC2=C(C=C1)C(=O)N3CCCCCC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(1R*,5R*)-3-(2-pyrazinyl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}-2,1,3-benzoxadiazole](/img/structure/B5587032.png)
![3-[4-(2-methoxyphenyl)-1-piperazinyl]-6-phenylpyridazine](/img/structure/B5587041.png)
![N-[(5-acetyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]piperidine-1-carboxamide](/img/structure/B5587042.png)
![N-(2-(2,5-dimethoxyphenyl)-1-{[2-(3-hydroxybenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B5587049.png)
![N-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5587053.png)
![3-fluoro-N'-[3-(2-furyl)-2-propen-1-ylidene]benzohydrazide](/img/structure/B5587059.png)
![3-(3-fluorophenyl)-4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-piperazinone](/img/structure/B5587062.png)
![N-[3-(2,6-dimethylphenoxy)propyl]-N,2-dimethyl-5-(methylsulfonyl)pyrimidin-4-amine](/img/structure/B5587067.png)

![2-{[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5587074.png)
![ethyl 4-{2-[(cyclopropylcarbonyl)amino]-1,3-thiazol-4-yl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5587078.png)
![(3-isoxazolylmethyl){[2-(3-methoxyphenyl)-7-(methylthio)-3-quinolinyl]methyl}methylamine](/img/structure/B5587108.png)
![3-ethyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5587117.png)